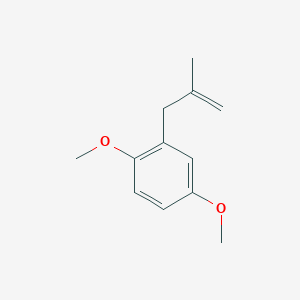

3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2,5-Dimethoxyphenyl)-2-methyl-1-propene” is a derivative of propene with a dimethoxyphenyl group attached to the third carbon. The presence of the dimethoxyphenyl group suggests that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethoxyphenyl group could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the dimethoxyphenyl group could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could potentially affect its solubility, melting point, and other physical properties .科学的研究の応用

Photo-oxidation and Crosslinking of Elastomers

The study of photo-oxidation and crosslinking in elastomers, particularly ethylene-propene-diene monomer (EPDM), which possesses reactive unsaturated side chains, is an area of significant interest. These elastomers were photo-sensitized with various chromophoric groups, including grafted phenyl groups and different carbonyl functions, to understand the predominant processes in their photo-oxidation. This research is crucial for advancements in materials science, offering insights into the durability and functionality of materials under the influence of light and oxygen (Bousquet & Fouassier, 1987).

Metathesis of Functionalized Olefins

The aryloxy complexes of tungsten have been synthesized and their application in the metathesis of non-functionalized and functionalized olefins reviewed. These complexes, particularly the aryloxy (chloro)neopentylidene-tungsten complexes, exhibit significant activity and selectivity in olefin metathesis, a reaction essential for the synthesis of polymers and chemicals. The synthesis and properties of these complexes provide valuable information for the development of catalysts with improved efficiency and selectivity for industrial and research applications (Lefebvre et al., 1995).

Glycerol Hydrogenolysis to 1,3-Propanediol

Glycerol hydrogenolysis to 1,3-propanediol (1,3-PDO) represents an environmentally friendly route to produce a valuable chemical from a renewable resource. Heterogeneous catalysts have been extensively studied for their efficiency in this process, with an emphasis on the influence of active acid and metallic phases on activity and selectivity. The optimization of process variables, including temperature, glycerol concentration, and reactor type, is crucial for enhancing the economic viability of 1,3-PDO production, offering insights into sustainable chemical manufacturing (Alisson Dias da Silva Ruy et al., 2020).

将来の方向性

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to influence a variety of biochemical pathways .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties may provide some insight .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

1,4-dimethoxy-2-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-8-11(13-3)5-6-12(10)14-4/h5-6,8H,1,7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDWDPQVQYEJCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511922 |

Source

|

| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35205-21-1 |

Source

|

| Record name | 1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)

![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)